6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol
Overview
Description
6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol is a crystalline solid that ranges in color from white to light yellow . It has good solubility in organic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .
Synthesis Analysis
The synthesis of 6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol can be achieved through various methods. A commonly used method involves reacting 2,4-dichlorothieno[3,2-d]pyrimidine with sodium sulfite to obtain the corresponding diamino derivative, which is then reduced to yield the target product .Molecular Structure Analysis
The molecular formula of 6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol is C6H6N2O2S . The compound has a molecular weight of 170.19 g/mol . The InChI string representation of its structure is InChI=1S/C6H6N2O2S/c9-5-4-3 (1-2-11-4)7-6 (10)8-5/h1-2H2, (H2,7,8,9,10) .Chemical Reactions Analysis
The synthesis of 6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol involves a reaction between 2,4-dichlorothieno[3,2-d]pyrimidine and sodium sulfite to form a diamino derivative, which is then reduced to form the final product .Physical And Chemical Properties Analysis
6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol is a white to light yellow crystalline solid . It has a good solubility in organic solvents like DMSO and DMF . The compound has a molecular weight of 170.19 g/mol .Scientific Research Applications
Synthesis and Derivatives
6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol and its derivatives have been extensively studied for their synthesis methods and potential applications. A noteworthy study demonstrated a catalyst-free synthesis of certain derivatives in an aqueous medium, emphasizing environmentally friendly procedures (Yao et al., 2014). Additionally, derivatives of this compound have been explored for potential antimalarial applications, highlighting the significance of its structural properties (Mustière, Vanelle, & Primas, 2021).
Antitumor Activity
Some derivatives of 6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol have been evaluated for their antitumor activity. For example, certain pyrido[2,3-d]pyrimidine derivatives have shown significant activity against cancerous cells (Grivsky et al., 1980). This suggests the potential of these compounds in the development of new cancer therapies.
Dual Inhibitor Properties
Notably, some derivatives have been identified as dual inhibitors of key enzymes like thymidylate synthase and dihydrofolate reductase, indicating their potential as effective antitumor agents (Gangjee et al., 2008).
Antifungal Applications
Research has also been conducted on derivatives for antifungal activities. Studies have shown that certain derivatives exhibit preventive effects against various fungal diseases, suggesting their utility in antifungal treatments (Konno et al., 1989).
Chemical Process Development
The development of efficient chemical processes for synthesizing these compounds is also a key area of research. For instance, a study presented a practical process for synthesizing PDE4 inhibitors using 6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol as a key intermediate (Frutos et al., 2016).
properties
IUPAC Name |
6,7-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H2,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPJTZKMCHONTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659204 | |
Record name | 6,7-Dihydrothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol | |
CAS RN |
913581-92-7 | |
Record name | 6,7-Dihydrothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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